molecular formula C16H15N3O3S B5795979 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone

Cat. No. B5795979
M. Wt: 329.4 g/mol
InChI Key: KUSXDXIUJLLLEI-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone is a novel organic molecule that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as FMT, and it belongs to the class of triazole-based compounds.

Scientific Research Applications

FMT has shown promising results in various scientific research applications. One of the most significant applications of FMT is in the field of medicinal chemistry. FMT has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of FMT is not fully understood. However, it is believed that FMT exerts its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways that are involved in these processes. FMT has been shown to inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FMT has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. FMT has also been found to inhibit the production of various inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, FMT has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, FMT has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on FMT. One area of research is to investigate the potential of FMT as a therapeutic agent for various cancers and inflammatory diseases. More research is also needed to determine the safety and efficacy of FMT in animal models and humans. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for FMT. Finally, further studies are needed to elucidate the exact mechanism of action of FMT and to identify potential targets for drug development.
Conclusion:
In conclusion, FMT is a novel organic compound that has shown promising results in various scientific research applications. It possesses potent anti-cancer and anti-inflammatory properties and has been found to inhibit various enzymes and signaling pathways that are involved in these processes. FMT has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on FMT, and more studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of FMT involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of FMT are 4-methoxybenzaldehyde, 2-furylacetonitrile, and thiosemicarbazide. These materials are reacted together in the presence of a catalyst to produce the desired compound. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-19-15(14-4-3-9-22-14)17-18-16(19)23-10-13(20)11-5-7-12(21-2)8-6-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXDXIUJLLLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

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